molecular formula C18H17NO2 B14372221 1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione CAS No. 90685-45-3

1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione

Cat. No.: B14372221
CAS No.: 90685-45-3
M. Wt: 279.3 g/mol
InChI Key: NTEJEUFSWDBOGP-UHFFFAOYSA-N
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Description

1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione is a heterocyclic compound characterized by its isoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out under solvent-free conditions with simple heating, making it a relatively straightforward and efficient process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and purity. The use of preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate is common for purification .

Chemical Reactions Analysis

Types of Reactions: 1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield different isoindole derivatives with altered properties.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism by which 1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to specific receptors or enzymes, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Properties

CAS No.

90685-45-3

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

1,2,5,6-tetramethyl-3-phenylisoindole-4,7-dione

InChI

InChI=1S/C18H17NO2/c1-10-11(2)18(21)15-14(17(10)20)12(3)19(4)16(15)13-8-6-5-7-9-13/h5-9H,1-4H3

InChI Key

NTEJEUFSWDBOGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N(C(=C2C1=O)C)C)C3=CC=CC=C3)C

Origin of Product

United States

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